5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7/h1-5H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFJETWDYQQOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CNN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanopyridine with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Lead Compound for Drug Development
This compound is primarily recognized for its potential as a lead compound in developing new drugs targeting inflammatory diseases, infections, and cancer. Its ability to serve as a versatile scaffold allows for numerous chemical modifications, enhancing its biological activity and solubility .
Enzyme Inhibition
Research has indicated that 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid can act as an enzyme inhibitor. It has shown promise in inhibiting specific kinases involved in inflammatory pathways, such as Interleukin-1 receptor-associated kinase 4 (IRAK4). Selective inhibition of IRAK4 is crucial for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship Studies
Modifications and Potency
Studies have demonstrated that modifications at various positions of the pyrazole and pyridine rings can significantly affect the compound's potency and selectivity. For instance, the introduction of different substituents at the 5-position of the pyrazolopyrimidine ring has led to the discovery of potent IRAK4 inhibitors with favorable pharmacokinetic properties suitable for oral dosing .
Binding Affinity Studies
Molecular docking studies have illustrated that 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid interacts favorably with biological targets, including specific enzymes and receptors implicated in various disease processes. Binding assays have confirmed its ability to modulate receptor activity, which is essential for its therapeutic effects .
Industrial Applications
Synthesis and Production
The industrial synthesis of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid typically involves several steps that can be optimized using continuous flow reactors. This approach adheres to green chemistry principles by minimizing waste while maximizing yield. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 4-phenylpyrazole share structural similarities with 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid.
Pyridine derivatives: Compounds such as 2-pyridinecarboxylic acid and 4-pyridinecarboxylic acid are structurally related.
Uniqueness
What sets 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid apart is its unique combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties.
Biological Activity
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine-2-carboxylic acid moiety, providing a unique scaffold for biological activity. Its structure enhances its ability to interact with various biological targets, making it a candidate for drug development.
1. Anticancer Properties
Numerous studies have highlighted the anticancer potential of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid. It has shown effectiveness against several cancer cell lines, which is summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These findings suggest that the compound may induce cell death through apoptosis and inhibit cancer cell growth by disrupting the cell cycle .
2. Anti-inflammatory Effects
The compound has been investigated for its ability to modulate inflammatory pathways. For instance, it has been shown to inhibit interleukin-6 (IL-6) secretion in vivo, which is crucial in inflammatory responses . The following table summarizes key findings related to its anti-inflammatory activity:
| Target | IC50 (nM) | Effect |
|---|---|---|
| IRAK4 (kinase) | 110 | Selective inhibition |
| IL-6 secretion | - | Dose-dependent inhibition |
This indicates that 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid may serve as a potential therapeutic agent for inflammatory diseases .
3. Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These results suggest that the compound could be developed further as an antimicrobial agent .
The biological activity of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: The compound can bind to active sites of enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation: It also interacts with receptors associated with inflammatory processes, modulating their signaling pathways .
Case Studies
Recent studies have provided insights into the pharmacological potential of this compound:
- In Vivo Studies: In rat models, administration of the compound resulted in significant reductions in IL-6 levels, correlating with improved inflammatory markers.
- Cell Line Studies: Various cancer cell lines treated with the compound exhibited altered gene expression profiles indicative of apoptosis and cell cycle arrest.
Q & A
Q. What are the key synthetic strategies for preparing 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, cyclization, and hydrolysis. For example:
Step 1 : Palladium-catalyzed coupling of pyridine-2-carboxylic acid derivatives with protected pyrazole precursors (e.g., tert-butyl XPhos ligand, Cs₂CO₃ in tert-butanol at 40–100°C under inert atmosphere) .
Step 2 : Deprotection and hydrolysis using HCl/water at 93–96°C to yield the final carboxylic acid .
- Critical Considerations : Optimize reaction time, temperature, and catalyst loading to avoid side products like over-hydrolyzed intermediates.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- FTIR and NMR : Assign peaks for the pyrazole NH (δ ~12–13 ppm in DMSO-d₆), pyridine protons (δ ~8.5–9.0 ppm), and carboxylic acid COOH (δ ~10–12 ppm). Compare with computational predictions (e.g., DFT) to resolve ambiguities .
- X-ray Crystallography : Determine regiochemistry of the pyrazole-pyridine linkage and hydrogen-bonding patterns in the solid state (e.g., Acta Crystallographica protocols) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 206.18) .
Q. What purification techniques are effective for isolating 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and unreacted starting materials.
- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (4:1) for intermediates; reverse-phase C18 columns for polar impurities .
- Critical Note : Monitor pH during acidification to prevent premature precipitation of impurities.
Advanced Research Questions
Q. How can regioselectivity be controlled during pyrazole ring formation in related analogs?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups on pyridine (e.g., nitro, cyano) direct pyrazole coupling to the 4-position via steric and electronic modulation .
- Catalytic Systems : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to favor cross-coupling at less hindered sites. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR .
- Case Study : highlights regioselective pyrazole synthesis from N-tosylhydrazones using Pd catalysts, with yields >80% under optimized conditions.
Q. What computational approaches predict the compound’s reactivity and interactions in biological systems?
- Methodological Answer :
- DFT Calculations : Model the compound’s tautomeric equilibria (e.g., pyrazole NH vs. OH forms) and pKa using Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular Docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ data from enzyme inhibition assays .
- MD Simulations : Assess stability in aqueous vs. lipid bilayer environments (e.g., GROMACS) to guide formulation studies .
Q. How can contradictory data in literature regarding biological activity be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) to isolate compound-specific effects vs. assay artifacts.
- Metabolite Profiling : Use LC-MS to rule out degradation products contributing to reported activities (e.g., decarboxylated derivatives) .
- Structural Validation : Re-examine crystallographic data (e.g., hydrogen bonding networks) to confirm active conformations .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Assessment : Re-analyze samples via HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect impurities >0.1% .
- Inter-laboratory Validation : Collaborate with independent labs using identical instrumentation (e.g., Bruker Avance III HD NMR) to standardize data .
- Crystallographic Validation : Compare unit cell parameters with deposited CIF files (e.g., CCDC) to confirm structural consistency .
Tables for Key Data
| Property | Reported Value | Method | Reference |
|---|---|---|---|
| Melting Point | 194.7°C | DSC | |
| pKa (COOH) | ~2.8 (predicted) | DFT Calculation | |
| LogP | 1.697 | Experimental (HPLC) | |
| Solubility (Water) | 4.66E-07 mmHg (25°C) | Static Headspace Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
